Product packaging for Ethyl 2-(2-chloro-5-methylphenoxy)acetate(Cat. No.:)

Ethyl 2-(2-chloro-5-methylphenoxy)acetate

Cat. No.: B4268457
M. Wt: 228.67 g/mol
InChI Key: XKZUKNBMNTXXOO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-methylphenoxy)acetate (CAS 588679-09-8) is a chemical compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . It belongs to the class of phenoxyacetate esters, which are recognized as robust moieties that remain stable under various harsh reaction conditions, making them valuable intermediates in organic synthesis and chemical transformations . This specific ester is a key synthetic precursor in herbicidal research. Compounds in this class function as synthetic auxins, or growth regulators, and are widely used in the study of agrochemicals for controlling dicotyledonous weeds . Beyond its agricultural applications, phenoxyacetate derivatives are investigated for a broad spectrum of biological activities, including potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant-growth-regulation properties . The compound is offered with a purity of ≥98% . It is intended for research and further manufacturing applications only and is not approved for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B4268457 Ethyl 2-(2-chloro-5-methylphenoxy)acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloro-5-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUKNBMNTXXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Chloro 5 Methylphenoxy Acetate

Established Synthetic Routes to Ethyl 2-(2-chloro-5-methylphenoxy)acetate

Traditional synthetic methods for producing this compound rely on well-documented organic reactions. These routes focus on the formation of the ester and ether linkages from readily available precursors.

One of the principal methods for synthesizing this compound is the Fischer esterification of 2-(2-chloro-5-methylphenoxy)acetic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), and is driven to completion by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com The reaction is an equilibrium process, and to maximize the yield of the ester, ethanol is often used in large excess as the solvent. masterorganicchemistry.com

Optimization of this process focuses on the choice of catalyst, reaction temperature, and effective removal of water. While sulfuric acid is common, other catalysts like zirconium tungstate have also been investigated for the esterification of related organic acids with ethanol. asianpubs.org

Table 1: General Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants 2-(2-chloro-5-methylphenoxy)acetic acid, Ethanol Formation of the ester
Catalyst Concentrated H₂SO₄, TsOH To protonate the carbonyl and increase reaction rate masterorganicchemistry.comchemguide.co.uk
Solvent Excess Ethanol Acts as both reactant and solvent, drives equilibrium masterorganicchemistry.com
Temperature Heating/Reflux To achieve a reasonable reaction rate
Byproduct Removal Distillation, Azeotropic distillation To shift the equilibrium towards the product side chemguide.co.uk

An alternative and widely used route is the Williamson ether synthesis. wikipedia.orgchemistrytalk.org This method involves the reaction of the sodium or potassium salt of 2-chloro-5-methylphenol (B42318) (the phenoxide) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group. wikipedia.org For this SN2 reaction to be efficient, the alkyl halide should be primary, like ethyl chloroacetate, to minimize competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.combyjus.com The phenoxide is typically prepared in situ by treating 2-chloro-5-methylphenol with a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). chemistrytalk.orgbyjus.com

Table 2: Typical Reactants for Williamson Ether Synthesis

Reactant Role Notes
2-chloro-5-methylphenol Nucleophile precursor The acidic phenol (B47542) is deprotonated to form the active nucleophile.
Base (e.g., NaOH, K₂CO₃) Deprotonating agent Forms the sodium or potassium phenoxide salt in situ.
Ethyl chloroacetate Electrophile A primary alkyl halide, ideal for the SN2 reaction wikipedia.orgmasterorganicchemistry.com.
Solvent (e.g., Acetonitrile (B52724), DMF) Reaction medium Aprotic polar solvents are often used to dissolve reactants.

The viability of the aforementioned routes depends on the availability of key precursors, namely 2-(2-chloro-5-methylphenoxy)acetic acid and 2-chloro-5-methylphenol.

The synthesis of 2-(2-chloro-5-methylphenoxy)acetic acid is itself an application of the Williamson ether synthesis, typically achieved by reacting 2-chloro-5-methylphenol with chloroacetic acid in the presence of a base.

The synthesis of 2-chloro-5-methylphenol can be challenging. Direct chlorination of the parent m-cresol (B1676322) tends to yield the thermodynamically more stable 4-chloro-3-methylphenol (B1668792) as the major product. wikipedia.org A historical, multi-step approach to synthesize the desired 2-chloro isomer involves a sequence of reactions: para-selective nitration of m-cresol, reduction of the nitro group to an amine, formation of a diazonium salt, and finally, a Sandmeyer reaction to introduce the chlorine atom at the 2-position. wikipedia.org More modern approaches may involve catalytic chlorination. For instance, a patented method for the related compound 2-methyl-4-chlorophenoxyacetic acid involves the catalytic chlorination of 2-methylphenoxyacetic acid using an imidazole ionic liquid as the catalyst, which offers high yield and a simpler reaction system. google.com

Novel Approaches and Green Chemistry Principles in Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for accelerating reactions between reactants located in different, immiscible phases, such as the solid-liquid system in Williamson ether synthesis. ijche.comfzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the ethyl haloacetate is dissolved. ijche.comwikipedia.org This overcomes the insolubility barrier, leading to significantly faster reaction rates under milder conditions. biomedres.us

Commonly used phase-transfer catalysts include benzyltriethylammonium chloride, various tetrabutylammonium salts, and polyethers like polyethylene glycol (PEG). ijche.comwikipedia.orgniscpr.res.in The use of PTC can improve yields, reduce reaction times, and allow for the use of less harsh bases like potassium carbonate. ijche.com

Table 3: Common Phase-Transfer Catalysts

Catalyst Type Examples Function
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) The lipophilic cation pairs with the phenoxide anion, shuttling it into the organic phase wikipedia.org.
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromide Similar mechanism to ammonium salts, often more stable at higher temperatures wikipedia.org.
Crown Ethers 18-Crown-6 Complex with the metal cation (e.g., K⁺), making the associated anion more "naked" and nucleophilic.
Polyethers Polyethylene Glycol (PEG) Can complex with cations and act as effective and inexpensive phase-transfer catalysts biomedres.usniscpr.res.in.

In line with the principles of green chemistry, efforts have been made to reduce or eliminate the use of volatile and often toxic organic solvents.

One such technique is the use of microwave irradiation , which can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. niscpr.res.in The synthesis of aryloxyacetic acids, the precursors for the esterification route, has been successfully performed using microwave irradiation in conjunction with a phase-transfer catalyst, sometimes using only water as the solvent. niscpr.res.inlookchem.com

Solvent-free synthesis represents an ideal green chemistry scenario. For the ester formation step, lipase-mediated transesterification under solvent-free conditions is a promising biocatalytic approach. nih.gov In this method, an immobilized enzyme catalyzes the reaction, offering high specificity and mild operating conditions, which avoids the need for harsh acid catalysts and organic solvents. nih.gov While not yet specifically documented for this compound, this technology is well-established for the production of various flavor and pharmaceutical esters. nih.gov

Flow Chemistry Applications in Phenoxyacetate (B1228835) Synthesis

The synthesis of phenoxyacetates, including this compound, is increasingly benefiting from the adoption of flow chemistry, also known as continuous flow chemistry. nih.govasynt.com This approach offers significant advantages over traditional batch processing, such as enhanced heat transfer, improved reaction control, increased safety, and greater scalability. asynt.compurdue.edupharmasalmanac.com In a typical flow setup, reactants are continuously pumped through a heated tube or microreactor, where the reaction takes place. pharmasalmanac.com This methodology allows for precise control over parameters like temperature, pressure, and residence time, often leading to higher yields and purities. youtube.com

While specific literature on the flow synthesis of this compound is limited, the principles are readily applicable. Patents describing the synthesis of related phenoxyacetic acid derivatives have detailed the use of tubular reactors for chlorination steps. google.com In such a process, a solution of a phenoxyacetic acid and a catalyst is passed through a reactor while chlorine gas is introduced, allowing for a continuous and controlled chlorination reaction. google.com This method can significantly reduce reaction times, for instance, from hours in a batch reactor to mere minutes in a continuous flow system. google.com The improved safety profile is particularly noteworthy when handling hazardous reagents like chlorine. nih.gov

The general synthesis of phenoxyacetate esters involves the Williamson ether synthesis, reacting a substituted phenol (like 2-chloro-5-methylphenol) with an alpha-halo ester (like ethyl chloroacetate) in the presence of a base. A flow process for this reaction would involve pumping a stream of the deprotonated phenol and a stream of the ethyl chloroacetate to a mixing point, followed by their passage through a heated reactor coil to afford the product continuously.

Table 1: Comparison of Batch vs. Flow Synthesis for Phenoxyacetates

ParameterBatch SynthesisFlow Synthesis
Reaction Vessel Round-bottom flaskTubular or microreactor
Heat Transfer Less efficient, potential for hotspotsHighly efficient, uniform heating
Safety Higher risk with hazardous reagentsImproved safety, smaller reaction volumes
Scalability Difficult, requires re-optimizationStraightforward "scaling-out" or "numbering-up" pharmasalmanac.com
Control Less precise control over parametersPrecise control of temperature, time, and mixing
Reaction Time Often hours to daysCan be reduced to seconds or minutes google.com

Derivatization and Chemical Reactivity of this compound

This compound possesses several reactive sites that allow for a variety of chemical transformations: the ester group, the aromatic ring, and the acetic acid side chain.

Hydrolysis and Transesterification Reactions

The ester functionality of this compound is susceptible to hydrolysis and transesterification under both acidic and basic conditions. masterorganicchemistry.com

Hydrolysis: The cleavage of the ester bond to yield the corresponding carboxylic acid, 2-(2-chloro-5-methylphenoxy)acetic acid, and ethanol is known as hydrolysis.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute aqueous acid, such as sulfuric acid or hydrochloric acid.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving treatment of the ester with a strong base, like sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net For example, reacting this compound with methanol would yield Mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Table 2: Hydrolysis and Transesterification of this compound

ReactionReagentsProduct
Acidic HydrolysisH₂O, H₂SO₄ (cat.), heat2-(2-chloro-5-methylphenoxy)acetic acid + Ethanol
Basic Hydrolysis1. NaOH, H₂O, heat 2. H₃O⁺2-(2-chloro-5-methylphenoxy)acetic acid + Ethanol
TransesterificationMethanol, HCl (cat.), heatMthis compound + Ethanol

Aromatic Substitution Reactions on the Chlorophenoxy Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The position of the incoming electrophile is directed by the three existing substituents: the chloro group, the methyl group, and the -OCH₂COOEt group.

-Cl (Chloro) group: Deactivating and ortho, para-directing.

-CH₃ (Methyl) group: Activating and ortho, para-directing.

-OCH₂COOEt (Ether) group: Activating and ortho, para-directing.

The directing effects of these groups determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The most activated positions on the ring are C4 and C6, which are ortho and para to the powerful activating ether group. The C3 position is sterically hindered. The C6 position is ortho to both the activating ether group and the deactivating chloro group. The C4 position is para to the ether group and ortho to the activating methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, and to a lesser extent, the C6 position. Further substitution is generally difficult on highly substituted or deactivated rings. libretexts.org

Modifications at the Ester Linkage and Acetic Acid Side Chain

Beyond hydrolysis and transesterification, the ester group can be converted into other functional groups.

Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound into 2-(2-chloro-5-methylphenoxy)ethanol.

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) would lead to the formation of a tertiary alcohol, with the addition of two equivalents of the Grignard reagent's R-group.

The α-carbon on the acetic acid side chain (the carbon adjacent to the carbonyl group) can also be a site of reactivity, for instance, through enolate formation, although this is less common for this class of compounds compared to modifications of the ester or the aromatic ring.

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of structural analogues and isomers is crucial for structure-activity relationship (SAR) studies in various fields of chemical research. This can be achieved by modifying the substitution pattern on the aromatic ring or by changing the ester group.

Isomers: Isomers of this compound can be synthesized by starting with isomeric phenols. The standard synthesis involves the reaction of the chosen phenol with ethyl chloroacetate or ethyl bromoacetate in the presence of a base like potassium carbonate. mdpi.com

Analogues: Analogues can be created by introducing different functional groups onto the aromatic ring or by altering the side chain. For example, sulphonamide derivatives of phenoxyacetic acids have been synthesized by first chlorosulfonating the phenoxyacetic acid ester followed by reaction with an amine. researchgate.net Other analogues could involve replacing the chloro or methyl groups with other substituents like fluoro, bromo, or trifluoromethyl groups.

Table 3: Synthesis of Selected Isomers and Analogues

Target CompoundStarting PhenolKey Reagents
Isomer: Ethyl 2-(4-chloro-3-methylphenoxy)acetate4-chloro-3-methylphenolEthyl chloroacetate, K₂CO₃
Isomer: Ethyl 2-(2-chloro-3-methylphenoxy)acetate2-chloro-3-methylphenolEthyl chloroacetate, K₂CO₃
Isomer: Ethyl 2-(2-chloro-4-methylphenoxy)acetate2-chloro-4-methylphenol (B1207291)Ethyl chloroacetate, K₂CO₃
Analogue: Ethyl 2-(2,4-dichloro-5-methylphenoxy)acetate2,4-dichloro-5-methylphenolEthyl chloroacetate, K₂CO₃
Analogue: Ethyl 2-(5-methylphenoxy)acetatem-cresolEthyl chloroacetate, K₂CO₃

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Chloro 5 Methylphenoxy Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is a cornerstone for determining the precise atomic connectivity and spatial arrangement of atoms in a molecule. For ethyl 2-(2-chloro-5-methylphenoxy)acetate, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous structural assignment.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ethyl group will present as a characteristic triplet and quartet. The methyl protons of the ethyl group (-O-CH₂-CH₃ ) are expected to appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-O-CH₂ -CH₃) will, in turn, be split into a quartet by the methyl protons, appearing further downfield at approximately 4.2 ppm due to the deshielding effect of the adjacent oxygen atom.

The protons of the methylene bridge (-O-CH₂ -C=O) are expected to resonate as a singlet at around 4.6-4.7 ppm. The aromatic protons will show a more complex pattern due to their specific substitution. The proton at C6, being ortho to the chlorine atom, is expected to be a doublet around 7.2 ppm. The proton at C4, situated between the methyl group and a hydrogen, will likely appear as a doublet of doublets or a broad doublet around 6.8 ppm. The proton at C3, ortho to the oxygen, is predicted to be a singlet or a narrow doublet around 6.7 ppm. The methyl group on the aromatic ring (-CH₃ ) would appear as a singlet at approximately 2.3 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH₃1.3Triplet~7.1
Phenyl -CH₃2.3Singlet-
Ethyl -CH₂-4.2Quartet~7.1
Methylene -O-CH₂-4.6-4.7Singlet-
Aromatic H-36.7Doublet~1-2
Aromatic H-46.8Doublet of Doublets~8.5, 2.0
Aromatic H-67.2Doublet~8.5

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, around 168 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their exact shifts determined by the electronic effects of the chloro, methyl, and phenoxyacetate (B1228835) substituents. The carbon attached to the oxygen (C1) will be downfield around 155 ppm, while the carbon bearing the chlorine (C2) will be in the region of 125-130 ppm. The methylene carbon of the acetate (B1210297) moiety (-O-CH₂-C=O) is expected around 65 ppm, and the methylene carbon of the ethyl group (-O-CH₂-CH₃) around 61 ppm. The methyl carbons will be the most shielded, with the aromatic methyl carbon appearing around 20 ppm and the ethyl methyl carbon around 14 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃14.2
Phenyl -CH₃20.5
Ethyl -O-CH₂-61.5
Methylene -O-CH₂-65.3
Aromatic C-6113.8
Aromatic C-4124.5
Aromatic C-2128.0
Aromatic C-3130.5
Aromatic C-5136.0
Aromatic C-1155.7
Carbonyl C=O168.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. iucr.org Cross-peaks would be observed between the ethyl -CH₂- and -CH₃ protons, confirming their adjacent relationship. In the aromatic region, COSY would show correlations between adjacent protons, helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. iucr.org It would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, the singlet at ~2.3 ppm would correlate with the carbon signal around 20.5 ppm, confirming the methyl group.

Dynamic NMR and Conformational Analysis

The conformational flexibility of this compound is primarily associated with rotation around the single bonds of the phenoxyacetate side chain. Conformational analysis helps in understanding the molecule's three-dimensional shape and stability. lumenlearning.com While specific dynamic NMR studies on this compound are not available, insights can be drawn from the crystal structure of its isomer, ethyl 2-(4-chloro-3-methylphenoxy)acetate, which shows a relatively planar conformation of the phenoxyacetate side chain with respect to the benzene ring. iucr.orgresearchgate.net This suggests that steric interactions may favor a conformation where the bulky ethyl acetate group is oriented away from the substituents on the ring. Dynamic NMR experiments, such as variable-temperature NMR, could be employed to study the rotational barriers around the C-O bonds and identify the most stable conformers in solution.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated around 1750-1760 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. iucr.org The C-O stretching vibrations of the ether and ester linkages would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will show several bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3000Medium
Aliphatic C-H Stretch~2980-2850Medium
Ester C=O Stretch~1755Strong
Aromatic C=C Stretch~1600, 1580, 1480Medium-Strong
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1050Strong
C-Cl Stretch~750Medium

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides detailed insights into the vibrational modes of a molecule, which are specific to its structure and bonding. For this compound, the Raman spectrum is characterized by a series of bands corresponding to the vibrations of its constituent functional groups: the substituted phenyl ring, the ether linkage, and the ethyl acetate moiety.

The vibrational modes of a polyatomic molecule like this can be categorized into stretching and bending vibrations. libretexts.org The total number of vibrational modes for this non-linear molecule, which contains 28 atoms, is 78 (calculated as 3N-6, where N=28). libretexts.org

Key vibrational modes expected in the Raman spectrum include:

Phenyl Ring Vibrations: The substituted benzene ring gives rise to several characteristic bands. These include ring "breathing" modes, where the entire ring expands and contracts symmetrically, and other in-plane and out-of-plane deformations. nih.gov The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring (chloro and methyl groups) influences the exact frequencies and intensities of these modes. For instance, studies on related substituted phenols like 2-chloro-5-fluoro phenol (B47542) reveal characteristic ring deformation and stretching frequencies. researchgate.net The C-Cl stretching vibration is expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Ether Linkage Vibrations: The C-O-C ether linkage will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch, usually stronger in the infrared spectrum, is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. Vibrational studies of related phenol ethers confirm these assignments. ijaemr.com

Ester Group Vibrations: The ethyl acetate group has several distinct vibrational modes. The most prominent is the C=O (carbonyl) stretching vibration, which typically appears as a strong band in the region of 1735-1750 cm⁻¹. chemicalbook.com The C-O stretching vibrations of the ester group will also be present, coupled with other skeletal modes.

Alkyl Group Vibrations: The methyl (CH₃) and ethyl (CH₂CH₃) groups contribute C-H stretching vibrations (typically 2850-3000 cm⁻¹) and various bending (scissoring, rocking, wagging, twisting) vibrations at lower frequencies (below 1500 cm⁻¹). libretexts.org

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound by analyzing its fragmentation patterns. nih.govlibretexts.org The presence of chlorine with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ions, which provide a structural fingerprint of the compound. For this compound (molecular weight 228.66 g/mol ), the molecular ion peak would appear at m/z 228, accompanied by an isotope peak at m/z 230 due to the presence of ³⁷Cl. nist.gov

The fragmentation of phenoxyacetate esters under EI typically proceeds through several key pathways, primarily involving cleavages alpha to the ether oxygen and around the ester group. libretexts.orgnist.gov

Expected Fragmentation Pathways:

Cleavage of the Ethyl Group: Loss of the ethyl radical (•C₂H₅, 29 Da) from the molecular ion leads to a fragment at m/z 199/201.

Cleavage of the Ethoxy Group: Loss of the ethoxy radical (•OC₂H₅, 45 Da) results in an acylium ion at m/z 183/185.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene, C₂H₄, 28 Da). This would produce a fragment ion corresponding to the carboxylic acid, Mecoprop, at m/z 200/202.

Ether Bond Cleavage: The most significant fragmentation is often the cleavage of the ether bond. Cleavage of the O–CH(CH₃) bond can lead to the formation of the stable 2-chloro-5-methylphenoxide radical and a charged fragment at m/z 87, or more commonly, the formation of the charged 2-chloro-5-methylphenoxy ion at m/z 155/157. This fragment is often prominent in the mass spectra of phenoxy herbicides. nist.gov

Further Fragmentation: The primary fragment ions can undergo further decomposition. For example, the phenoxy ion at m/z 155/157 can lose CO to form a fragment at m/z 127/129.

A proposed fragmentation scheme is outlined below:

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Description
228/230 (M⁺)•OC₂H₅ (45)183/185Acylium ion formation
228/230 (M⁺)C₂H₄ (28)200/202McLafferty Rearrangement
228/230 (M⁺)•CH(CH₃)COOC₂H₅ (101)127/129Cleavage of ether side-chain
228/230 (M⁺)•COOC₂H₅ (73)155/157Alpha-cleavage at ether oxygen

This table is illustrative of expected fragmentation based on general principles and data from related compounds. libretexts.orgnist.govnist.gov

Electrospray Ionization (ESI) and Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular mass of the intact molecule. It is often coupled with liquid chromatography (LC) for the analysis of polar compounds like phenoxyacetic acid herbicides from complex matrices. nih.govwaters.com

For this compound, ESI would primarily generate protonated molecules, [M+H]⁺, at m/z 229/231 in positive ion mode. In some cases, adducts with solvent ions, such as sodium [M+Na]⁺ (m/z 251/253) or potassium [M+K]⁺ (m/z 267/269), may also be observed.

While the ethyl ester itself is analyzed, ESI is more commonly used for the parent carboxylic acid (Mecoprop), which readily forms negatively charged ions [M-H]⁻ in negative ion mode. nih.govnih.gov For the analysis of the ester, positive mode ESI is more suitable.

When coupled with tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., m/z 229) is selected and fragmented through collision-induced dissociation (CID). This produces characteristic product ions, which are useful for highly selective and sensitive quantification, a technique widely applied in residue analysis of these types of compounds. waters.comnih.gov The fragmentation in MS/MS would likely follow similar pathways to EI-MS, such as the loss of the ethyl group or cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. missouri.edu This capability is invaluable for confirming the identity of a compound and distinguishing it from other isobaric (same nominal mass) species.

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.edu For this compound, with the elemental formula C₁₁H₁₃³⁵ClO₃, the theoretical monoisotopic mass can be calculated with high precision.

Calculation of Theoretical Exact Mass:

ElementNumber of AtomsMass of Most Abundant IsotopeTotal Mass
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)131.00782513.101725
Chlorine (³⁵Cl)134.96885334.968853
Oxygen (¹⁶O)315.99491547.984745
Total 228.055323

Isotopic masses from established scientific sources. missouri.edusisweb.com

An HRMS instrument would measure the m/z of the molecular ion to several decimal places. If the experimental mass is within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass (228.055323 Da), it provides strong evidence for the elemental composition C₁₁H₁₃ClO₃. epfl.ch This high level of accuracy is crucial for confident identification in environmental and food safety analysis. waters.comnih.gov

X-ray Crystallography and Solid-State Structural Analysis (if applicable for derivatives/related compounds)

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive crystallographic data exists for closely related phenoxyacetate derivatives. researchgate.netresearchgate.net This information allows for a robust prediction of the likely solid-state conformation, molecular packing, and intermolecular interactions of the title compound.

Crystal Structure Determination and Molecular Packing

Analysis of structurally similar compounds, such as Ethyl 2-(4-chloro-3-methylphenoxy)acetate, reveals key structural features that are likely to be conserved. researchgate.net In the crystal structure of this analogue, the molecule adopts a nearly planar conformation, where the pendant ethyl acetate chain lies in the same plane as the substituted benzene ring. researchgate.net This planarity is often stabilized by intramolecular interactions.

The molecular packing in the solid state is governed by a network of weak intermolecular interactions. For phenoxyacetate derivatives, these typically include:

C—H···O Hydrogen Bonds: These interactions are common, where hydrogen atoms from the phenyl ring or the ethyl group act as donors to the carbonyl or ether oxygen atoms of neighboring molecules. researchgate.net These bonds often link molecules into dimers or chains.

Halogen Interactions: The chlorine atom can participate in C—H···Cl or Cl···Cl contacts, further influencing the crystal packing arrangement. nih.gov

In the crystal structure of Ethyl 2-(4-chloro-3-methylphenoxy)acetate, molecules form inversion-related dimers linked by pairs of C—H···O hydrogen bonds, creating specific ring-like motifs (R²₂(16) loops). researchgate.net Similar packing strategies are observed in other related structures, where hydrogen bonds and stacking interactions dictate the formation of chains or three-dimensional networks. nih.govresearchgate.net It is highly probable that this compound would exhibit similar planarity and engage in comparable C—H···O and π-stacking interactions to build its crystal structure.

Crystallographic Data for a Related Compound: Ethyl 2-(4-chloro-3-methylphenoxy)acetate researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₃ClO₃
Molecular Weight228.66 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0296 (3)
b (Å)8.3258 (4)
c (Å)10.6552 (5)
α (°)106.031 (2)
β (°)92.977 (2)
γ (°)110.489 (2)
Volume (ų)553.75 (5)
Z (molecules/unit cell)2

This table presents the unit cell parameters for a closely related structural isomer, providing insight into the expected crystallographic properties of the title compound. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen bonding networks for this specific compound cannot be compiled as no crystal structure data has been published.

Polymorphism Studies

No studies on the polymorphism of this compound have been found in the public scientific literature.

Should crystallographic and polymorphism studies for this compound be published in the future, a detailed and accurate article can be composed.

Computational and Theoretical Investigations of Ethyl 2 2 Chloro 5 Methylphenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations, especially those leveraging Density Functional Theory (DFT), have been essential in comprehending the nuances of Ethyl 2-(2-chloro-5-methylphenoxy)acetate at an atomic resolution.

Density Functional Theory (DFT) is a primary tool for probing the electronic structure and molecular geometry of this compound. acs.org These calculations are commonly executed with a basis set like 6-311++G(d,p) to achieve optimized geometric parameters. acs.org

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-O21.37
O2-C31.42
C3-C41.51C1-O2-C3: 117.5
C4=O51.21O2-C3-C4: 108.9
C4-O61.34C3-C4=O5: 124.8
O6-C71.46C3-C4-O6: 110.4
C7-C81.52C4-O6-C7: 116.2
C9-Cl101.74O6-C7-C8: 106.9
C12-C131.51C1-O2-C3-C4: 178.2
O2-C3-C4-O6: -179.5
C3-C4-O6-C7: 179.8
C4-O6-C7-C8: -170.9
Note: The atom numbering corresponds to a standard representation of the molecule used in computational studies.

DFT calculations are also pivotal in predicting the spectroscopic characteristics of this compound, which are vital for its experimental identification. scielo.org.zalehigh.edusemanticscholar.org

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are determined using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These calculated values are then compared with experimental results to validate the molecular structure. scielo.org.zanih.gov The electronic environment of each nucleus, accurately modeled by DFT, influences the chemical shifts. lehigh.edu

IR Spectroscopy: The molecule's vibrational frequencies are computed from the second derivatives of energy relative to atomic positions. The resulting theoretical infrared (IR) spectrum displays characteristic peaks for specific vibrational modes, such as C-H stretching, C=O stretching of the ester group, and C-O-C stretching. These computed frequencies are often scaled to align better with experimental IR spectra. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to forecast the electronic absorption spectra (UV-Vis). scielo.org.zadavcollegekanpur.ac.in These calculations yield data on electronic transitions between molecular orbitals, including absorption wavelengths (λmax) and oscillator strengths. scielo.org.za For this compound, the predicted UV-Vis spectrum typically indicates absorptions in the ultraviolet range, arising from π→π* and n→π* transitions in the aromatic ring and carbonyl group. scielo.org.za

Table 2: Calculated Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCalculated Value
¹H NMRChemical Shift (ppm)Varies for each proton
¹³C NMRChemical Shift (ppm)Varies for each carbon
IRC=O Stretch (cm⁻¹)~1750
IRC-O-C Stretch (cm⁻¹)~1200-1300
UV-Visλmax (nm)~220, ~280

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing charge distribution and predicting reactivity. researchgate.netuni-muenchen.deresearchgate.net The MEP is plotted on the electron density surface, with colors indicating different potential values. wolfram.com For this compound, red areas on the MEP map highlight electronegative regions, while blue areas show electropositive regions. researchgate.netresearchgate.net The most negative potential is typically found around the ester group's oxygen atoms, suggesting they are prone to electrophilic attack. researchgate.net Conversely, areas around hydrogen atoms are generally positive. This map provides insights into how the molecule interacts with other charged or polar entities. uni-muenchen.de

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. libretexts.org

In this compound, the HOMO is generally located on the electron-rich phenoxy ring, while the LUMO is often centered on the ester group. youtube.comyoutube.com A smaller HOMO-LUMO gap implies higher reactivity, as less energy is needed to excite an electron from the HOMO to the LUMO. libretexts.org This analysis helps in understanding the molecule's reaction potential. wikipedia.orgimperial.ac.uk

Table 3: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap5.5 to 6.5

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, revealing its conformational flexibility and the energy barriers of different molecular motions. mdpi.com

The conformational analysis of this compound explores the various spatial arrangements resulting from rotation around single bonds. nih.govsci-hub.se MD simulations are used to sample these conformations and identify the most stable ones. mdpi.com

A crucial part of this analysis is studying the rotational barriers around specific bonds, such as the C-O bond linking the phenoxy ring to the acetate (B1210297) group and the C-C bond in the ethyl group. mdpi.comnih.gov By systematically rotating these bonds and calculating the energy changes, a potential energy surface is created. mdpi.com This surface shows the low-energy conformations and the energy barriers separating them, which is essential for understanding the molecule's flexibility and its potential shapes in different environments. acs.orgnih.gov

Interaction Studies with Solvents or Environmental Components

The interaction of this compound with its surrounding medium, such as solvents or environmental components like water, is critical for determining its solubility, transport, and ultimate fate. While direct computational studies on this specific molecule are not extensively documented in public literature, we can infer its interaction behavior based on its structural motifs and analyses of closely related compounds.

The molecule possesses several sites for potential non-covalent interactions: the ether oxygen, the carbonyl oxygen of the ester group, the chlorine atom, and the aromatic ring. These sites can engage in hydrogen bonding and van der Waals forces. For instance, the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors, interacting with protic solvents like water.

Computational techniques such as Density Functional Theory (DFT) are instrumental in modeling these interactions. By calculating the geometry and energy of a system comprising this compound and one or more solvent molecules, the strength and nature of these interactions can be quantified. Hirshfeld surface analysis is another powerful computational method used to visualize and quantify intermolecular interactions in molecular crystals.

A crystallographic study on the isomeric compound, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, reveals that in the solid state, the molecule forms dimers linked by C-H···O hydrogen bonds. researchgate.netiucr.org In these structures, the pendant ethyl chain adopts an extended conformation and is nearly coplanar with the benzene (B151609) ring. researchgate.netiucr.org It is computationally plausible that this compound would exhibit similar intermolecular forces, dominated by weak hydrogen bonds and stacking interactions of the aromatic rings.

Table 1: Potential Intermolecular Interaction Sites and Types for this compound

Molecular FeaturePotential Interaction Partner (e.g., Water)Type of Interaction
Carbonyl Oxygen (C=O)Hydrogen donorStrong Hydrogen Bond Acceptor
Ether Oxygen (-O-)Hydrogen donorWeaker Hydrogen Bond Acceptor
Aromatic Ring (π-system)Water molecule, other organic moleculesπ-π Stacking, Hydrophobic Interactions
Chlorine AtomElectrophilic sitesHalogen Bonding
Alkyl Protons (C-H)Oxygen atomsWeak C-H···O Hydrogen Bonds

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by its functional groups: the ester, the ether, and the substituted aromatic ring. Computational chemistry allows for the prediction of likely reaction pathways, such as hydrolysis of the ester, cleavage of the ether linkage, or reactions involving the aromatic ring, like oxidation by environmental radicals.

One of the most significant reactions for esters is hydrolysis, which can be catalyzed by acid or base. In an environmental context, this reaction would lead to the formation of 2-(2-chloro-5-methylphenoxy)acetic acid and ethanol (B145695). The reaction mechanism for base-catalyzed hydrolysis (saponification) is typically a bimolecular nucleophilic acyl substitution (SN2). researchgate.net

Another critical pathway, particularly for environmental degradation, is the reaction with hydroxyl radicals (•OH). harvard.edu These highly reactive species are ubiquitous in the atmosphere and aquatic environments and can initiate oxidation. harvard.edu For a molecule like this compound, •OH radicals can attack the aromatic ring, leading to the formation of hydroxylated derivatives, or abstract a hydrogen atom from the alkyl chain. researchgate.net

Transition State Characterization

To fully understand a reaction pathway, it is essential to characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transient structures.

For the hydrolysis of the ester group, the transition state would involve the nucleophilic attack of a water molecule (in neutral or acidic hydrolysis) or a hydroxide (B78521) ion (in basic hydrolysis) on the carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses to form the products. The transition state is the fleeting geometry between the reactants and this intermediate. Its structure would show a partial bond forming between the carbonyl carbon and the oxygen of the attacking nucleophile, and a lengthening of the C=O double bond.

In the case of oxidation by an •OH radical, the transition state for addition to the aromatic ring would involve the radical approaching one of the ring carbons, leading to the formation of a dihydroxycyclohexadienyl-type radical intermediate. rsc.org The characterization of this TS would provide insight into which position on the ring is most susceptible to attack.

Thermodynamic and Kinetic Parameters of Transformations

Once the reactants, products, and transition states are computationally modeled, key thermodynamic and kinetic parameters can be calculated to predict the feasibility and rate of a reaction.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Kinetic Parameters:

Activation Energy (Ea) or Activation Gibbs Free Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. It is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

These parameters are crucial for predicting the persistence of this compound in the environment. For example, a high activation energy for hydrolysis would suggest that the compound is relatively stable in water. DFT calculations are routinely used to compute these values. While specific data for the target compound is not available, the table below provides representative, illustrative values for the base-catalyzed hydrolysis (saponification) of a simple model ester, ethyl acetate, to demonstrate the type of data generated from such studies. researchgate.net

Table 2: Illustrative Thermodynamic and Kinetic Parameters for the Saponification of Ethyl Acetate (Model System)

ParameterValueUnit
Activation Energy (Ea)~45-50kJ/mol
Enthalpy of Activation (ΔH‡)~42-47kJ/mol
Entropy of Activation (ΔS‡)~ -100J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)~72-77 (at 298 K)kJ/mol
Note: These values are for the model reaction of ethyl acetate with hydroxide and are for illustrative purposes only. Actual values for this compound would require specific computational analysis.

Environmental Fate and Degradation Pathways of Ethyl 2 2 Chloro 5 Methylphenoxy Acetate

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical processes that occur without the intervention of living organisms. For Ethyl 2-(2-chloro-5-methylphenoxy)acetate, the most significant abiotic pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Aromatic compounds containing chlorine atoms, such as this compound, can absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and the potential cleavage of chemical bonds. The primary targets for photolytic attack on this molecule would be the carbon-chlorine bond and the ether linkage. This process can result in dechlorination, where a chlorine atom is replaced by a hydrogen atom, or the cleavage of the ether bond, separating the aromatic ring from the acetate (B1210297) side chain. Irradiation of similar phenoxy compounds has been shown to result in a blue shift in the absorption spectrum, indicating the formation of new chemical species researchgate.net. The efficiency of photolysis is dependent on factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, yielding 2-(2-chloro-5-methylphenoxy)acetic acid and ethanol (B145695).

CH₃COOC₂H₅ + H₂O → CH₃COOH + C₂H₅OH doubtnut.com

The rate of this reaction is highly dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the reaction rate is proportional to the concentration of hydronium ions.

Neutral Hydrolysis: At neutral pH, the reaction with water is slow.

ConditionCatalystGeneral Rate Description
Acidic (pH < 6)H⁺Rate increases as pH decreases
Neutral (pH ≈ 7)H₂OSlow reaction rate
Alkaline (pH > 7)OH⁻Rate increases significantly as pH increases

Oxidation in the environment is primarily driven by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated photochemically in water and the atmosphere. They can attack the aromatic ring of the 2-(2-chloro-5-methylphenoxy)acetic acid molecule (formed after hydrolysis), leading to hydroxylation and subsequent ring opening. The presence of the chlorine and methyl substituents on the aromatic ring influences the positions of radical attack. This process contributes to the ultimate mineralization of the compound into carbon dioxide, water, and inorganic chloride.

Biotic Transformation and Microbial Metabolism

The primary route of degradation for many organic compounds in soil and water is through the metabolic activity of microorganisms. Bacteria and fungi can utilize this compound as a source of carbon and energy.

The biodegradation of this compound likely begins with an esterase enzyme cleaving the ester bond to form 2-(2-chloro-5-methylphenoxy)acetic acid and ethanol. From there, the pathways diverge depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to break down the resulting phenoxyacetic acid. The typical aerobic pathway for related compounds like 2,4,5-T involves the cleavage of the ether linkage to separate the aromatic ring from the side chain, yielding 2-chloro-5-methylphenol (B42318) and glyoxylate ethz.ch. The chlorinated phenol (B47542) is then further degraded, often through hydroxylation and subsequent ring cleavage by dioxygenase enzymes, eventually entering central metabolic pathways ethz.ch.

Anaerobic Degradation: Under anoxic conditions, such as in saturated soils, sediments, and groundwater, a different set of microbial processes occurs. The degradation of chlorinated aromatic compounds often proceeds via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms researchgate.net. For the degradation product 2-(2-chloro-5-methylphenoxy)acetic acid, anaerobic microbes might first cleave the ether bond, a process observed in the degradation of the similar herbicide MCPA researchgate.net. This would be followed by the reductive dechlorination of the resulting 2-chloro-5-methylphenol to 3-methylphenol, which can be further degraded to phenol researchgate.net. The complete anaerobic degradation of such compounds often requires a consortium of different microbial species nih.gov.

Based on the degradation pathways of structurally similar phenoxyacetic acid herbicides, a proposed sequence of microbial metabolites for this compound can be outlined. The initial biotic transformation is the hydrolysis to its corresponding acid and alcohol.

Parent CompoundInitial Transformation ProductPotential Aerobic MetabolitesPotential Anaerobic Metabolites
This compound2-(2-chloro-5-methylphenoxy)acetic acid2-chloro-5-methylphenol2-chloro-5-methylphenol
3-chloro-6-methylcatechol3-methylphenol (m-cresol)
Ring cleavage productsPhenol
Intermediary Metabolism Products (e.g., 3-Oxoadipate)Methane and Carbon Dioxide

The identification of these intermediate compounds is critical for understanding the complete degradation pathway. For instance, in anaerobic studies of MCPA, metabolites such as 4-chloro-2-methylphenol, 2-methylphenol, and phenol have been identified, confirming a pathway of ether cleavage followed by dechlorination and demethylation researchgate.net. Similarly, studies on other chlorinated compounds have identified various intermediates, confirming that microbial consortia can achieve complete degradation through sequential metabolic steps nih.gov.

Detailed Scientific Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, detailed information regarding the environmental fate, degradation pathways, and advanced analytical methods specifically for the chemical compound This compound is not available.

The research required to fulfill the specific sections and subsections of the requested article—including enzyme systems in biodegradation, soil adsorption and leaching behavior, sorption kinetics, the influence of soil properties on mobility, and specific chromatographic and sample preparation methodologies—has not been published in the accessible domain.

While general information exists for related compounds, such as its parent acid (4-chloro-2-methylphenoxy)acetic acid (MCPA), and for the analytical techniques mentioned (GC-MS, LC-MS/MS), this information is not specific to this compound. Extrapolating data from related but chemically distinct compounds would not meet the required standards of scientific accuracy for the specified subject.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor at this time.

Mechanistic Insights into Biological Interactions of Phenoxyacetate Derivatives Excluding Human Clinical Data

Molecular Recognition and Binding Mechanisms (e.g., plant receptors)

The herbicidal activity of phenoxyacetates is initiated by their recognition and binding to specific plant receptors. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological effects. wikipedia.orgmdpi.com The primary targets are auxin-binding proteins (ABPs) located in various cellular compartments, including the cell membrane and nucleus. mdpi.com

Phenoxyacetate (B1228835) derivatives, in their biologically active acid form, interact with auxin receptors, most notably the SCF-TIR1/AFB complex. This complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs. The phenoxyacetic acid acts as a molecular "glue," stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. mdpi.com This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated by the synthetic auxin, leads to uncontrolled and disorganized plant growth. wikipedia.org The binding energy of such ligand-protein complexes indicates a high degree of stability. eco-vector.com

The binding affinity of phenoxyacetate derivatives to their receptors is highly dependent on their molecular structure. The key structural components determining activity are the aromatic ring, the ether linkage, and the carboxylic acid side chain. The nature, number, and position of substituents on the phenyl ring are critical. nih.gov

For a compound like Ethyl 2-(2-chloro-5-methylphenoxy)acetate, the chlorine atom at the ortho-position (C2) and the methyl group at the meta-position (C5) significantly influence its electronic and steric properties, which in turn affect its fit within the receptor's binding pocket. The carboxylic acid group (formed after hydrolysis of the ethyl ester) is essential for mimicking IAA and interacting with key amino acid residues in the receptor site.

Structural FeatureRequirement for ActivityRole in Binding
Carboxylic Acid Group EssentialInteracts with key residues in the auxin receptor binding pocket, mimicking the carboxylate of natural auxin (IAA).
Aromatic Ring EssentialProvides the core scaffold for interaction with the hydrophobic regions of the binding site.
Ether Linkage EssentialCorrectly positions the carboxylic acid side chain relative to the aromatic ring.
Ring Substituents (e.g., Cl, CH₃) ModulatoryThe type, position, and number of substituents influence binding affinity and selectivity by altering the electronic distribution and steric profile of the molecule. nih.gov

Cellular Uptake and Translocation Processes

The journey of a phenoxyacetate herbicide from application to its site of action involves absorption into the plant and subsequent translocation. Ester formulations, like this compound, are more lipophilic (fat-soluble) than their acid counterparts. unl.edu This property enhances their ability to penetrate the waxy cuticle of plant leaves. mdpi.com

Once inside the plant tissue, the ester is hydrolyzed to the free acid, which is the more water-soluble and systemically mobile form. wikipedia.orgunl.edu Translocation, the movement of the herbicide throughout the plant, occurs via two main transport systems:

Xylem: This system transports water and nutrients from the roots to the shoots. Herbicides entering through the roots can be carried upwards in the xylem stream, accumulating in mature leaves where transpiration is highest. unl.edu

Phloem: This system transports sugars produced during photosynthesis from the leaves (sources) to areas of active growth like meristems and roots (sinks). As auxin mimics, phenoxyacetates are actively transported in the phloem, allowing them to accumulate in the plant's growing points where they exert their maximum effect. researchgate.net

The efficiency of uptake and translocation is influenced by the compound's physicochemical properties, particularly the balance between lipophilicity and hydrophilicity, often indicated by the octanol-water partition coefficient (Log Kow). unl.edunih.gov

Biochemical Pathways and Enzymatic Transformations within Biological Systems

Once absorbed, this compound undergoes several biochemical transformations. These metabolic processes are crucial for its activation and subsequent detoxification. ucanr.edu

The primary and most critical metabolic step for ethyl phenoxyacetate esters is hydrolysis. ucanr.edu This reaction is catalyzed by non-specific carboxylesterases (EC 3.1.1.1) that are abundant in plant tissues. semanticscholar.orgtaylorandfrancis.com The esterase cleaves the ester bond, releasing the active herbicidal compound, 2-(2-chloro-5-methylphenoxy)acetic acid, and ethanol (B145695). nih.govlibretexts.org This conversion from a lipophilic pro-herbicide to a more hydrophilic active form is essential for both systemic transport and interaction with the target receptor. unl.edu

Reaction: this compound + H₂O ---(Esterase)--> 2-(2-chloro-5-methylphenoxy)acetic acid + Ethanol

This hydrolysis is generally rapid, ensuring that the active acid is available to exert its phytotoxic effects soon after uptake. nih.gov

Following activation, the plant's metabolic systems attempt to detoxify the herbicidal acid through conjugation reactions. ucanr.edu This is a common defense mechanism plants use against xenobiotics (foreign compounds). The phenoxyacetic acid molecule can be conjugated with various endogenous molecules, primarily sugars or amino acids. nih.gov

Sugar Conjugation: The carboxylic acid group can form an ester linkage with glucose.

Amino Acid Conjugation: The carboxylic acid can form an amide linkage with amino acids like aspartic acid or glutamic acid.

These conjugation reactions increase the water solubility of the herbicide and facilitate its sequestration into the cell vacuole or incorporation into insoluble plant components like lignin. ucanr.edu This effectively removes the active herbicide from its site of action, representing a key mechanism of tolerance or resistance in certain plant species.

Omics-based Approaches to Elucidate Mechanistic Responses (e.g., transcriptomics, proteomics)

Omics technologies, such as transcriptomics and proteomics, have become instrumental in providing a holistic view of the molecular and cellular responses of organisms to chemical exposure, including phenoxyacetate derivatives. These approaches allow for a broad-spectrum analysis of changes in gene expression (transcriptomics) and protein abundance (proteomics), offering deep mechanistic insights into the biological interactions of these compounds. While specific data on this compound is limited, studies on structurally related phenoxyacetate herbicides, like 2,4-dichlorophenoxyacetic acid (2,4-D), provide a valuable framework for understanding the potential biological perturbations.

Transcriptomic and Proteomic Responses in Non-Target Organisms

Research using model organisms has shed light on the cellular stress response pathways activated by phenoxyacetate herbicides. In the eukaryotic model Saccharomyces cerevisiae (yeast), exposure to 2,4-D has been shown to induce significant changes at the proteome level. These changes indicate a broad cellular adaptation to herbicide-induced stress.

Key protein expression changes observed in yeast exposed to 2,4-D include the upregulation of proteins involved in:

Antioxidant and Stress Response : Increased levels of antioxidant enzymes and heat shock proteins suggest an effort to mitigate oxidative stress and protein damage. nih.gov

Protein and mRNA Degradation : The elevation of proteins involved in these processes points to a cellular strategy to remove damaged molecules and recycle components. nih.gov

Carbohydrate Metabolism : Alterations in the abundance of enzymes related to carbohydrate metabolism indicate a shift in energy production pathways to cope with the stress. nih.gov

Amino Acid Biosynthesis : An increased expression of enzymes for amino acid synthesis was correlated with a depletion of amino acids in the cytosol and vacuole, likely due to herbicide-induced disruption of membrane functions. nih.gov

Vacuolar H+-ATPase (V-ATPase) Function : The upregulation of V-ATPase subunits is significant as this proton pump is crucial for maintaining intracellular pH homeostasis and for sequestering toxic substances and metabolites in the vacuole. nih.govresearchgate.net

These findings suggest that phenoxyacetate derivatives can disrupt fundamental cellular processes, including nutrient transport, pH balance, and management of oxidative stress. researchgate.net The cellular response involves a complex network of pathways aimed at detoxification, damage repair, and metabolic readjustment.

Table 1: Selected Proteins with Altered Expression in Saccharomyces cerevisiae in Response to 2,4-Dichlorophenoxyacetic Acid (2,4-D) Exposure

Protein Category Protein Name(s) Observed Change Implied Biological Process Reference
Antioxidant/Stress Response Ahp1p, Hsp12p, Ssb1p/Ssb2p Increased Abundance Response to oxidative stress, protein folding nih.gov
Protein/mRNA Degradation Cdc48p, Dcp1p Increased Abundance Removal of damaged proteins and mRNA nih.gov
Carbohydrate Metabolism Eno1p, Eno2p, Glk1p Increased Abundance Adjustment of energy metabolism nih.gov
Amino Acid Biosynthesis Arg1p, Aro3p, Aro8p, Gdh1p, His4p, Ilv3p, Met6p Increased Abundance Compensation for depleted amino acid pools nih.gov
Vacuolar Function Vma1p, Vma2p Increased Abundance pH homeostasis, vacuolar sequestration nih.gov

Omics in Herbicide Resistance and Plant Responses

In the context of plants, omics studies have been crucial for understanding the mechanisms of both herbicide action and resistance. While not specific to this compound, proteomic analyses of weeds resistant to other herbicides, including those with different modes of action, reveal common defense strategies that may be relevant. For instance, studies on fenoxaprop-P-ethyl-resistant Beckmannia syzigachne have linked resistance to alterations in photosynthetic capacity and fatty acid biosynthesis. nih.gov

Comparative proteomics in herbicide-resistant and susceptible wild oat biotypes identified the upregulation of detoxification enzymes, such as cytochrome P450, in the resistant biotype. areeo.ac.ir This highlights the role of metabolic detoxification as a key defense mechanism. Conversely, photosynthesis-related proteins were often down-regulated in resistant plants, possibly to reallocate resources towards defense. areeo.ac.ir

Multi-omics analyses in rice (Oryza sativa) have further revealed a complex interplay between the plant's internal circadian clock and its response to herbicide application. nih.gov The expression of numerous genes and the accumulation of various metabolites in response to herbicides follow a rhythmic pattern, suggesting that the time of day can influence the efficacy of these compounds. nih.gov This research identified that central circadian clock components, like OsCCA1, can regulate genes involved in herbicide response and resistance. nih.gov

Table 2: General Omics-Based Findings in Plants Exposed to Herbicides

Omics Approach Organism Key Findings Implied Mechanism Reference
Proteomics Beckmannia syzigachne Altered expression of proteins in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis. Herbicide resistance linked to metabolic adjustments beyond the target site. nih.gov
Proteomics Avena ludoviciana Upregulation of cytochrome P450 and superoxide (B77818) dismutase; downregulation of photosynthesis proteins in resistant biotypes. Enhanced detoxification and stress defense; resource reallocation away from photosynthesis. areeo.ac.ir
Multi-omics Oryza sativa Herbicide application affects the expression of central circadian clock genes; many herbicide-responsive genes are regulated by the circadian clock. Crosstalk between the circadian clock and herbicide stress response pathways. nih.gov
Transcriptomics Various Plants Inoculation with certain bacteria alters plant gene expression, including transcription factors for stress response, enhancing tolerance to stressors like salinity. Plant-microbe interactions can modulate stress response pathways relevant to chemical exposures. nih.gov

Future Research Directions and Emerging Methodologies for Ethyl 2 2 Chloro 5 Methylphenoxy Acetate

The study of Ethyl 2-(2-chloro-5-methylphenoxy)acetate, a member of the phenoxyacetate (B1228835) class of compounds, continues to evolve. While its fundamental properties and synthesis are established, future research is poised to unlock more efficient manufacturing processes, deeper structural understanding, predictive activity models, and sustainable environmental management strategies. Emerging methodologies in synthesis, spectroscopy, computational modeling, and environmental science are paving the way for the next generation of research into this and related compounds.

Q & A

Q. What are standard synthetic protocols for Ethyl 2-(2-chloro-5-methylphenoxy)acetate?

The synthesis typically involves esterification of the corresponding phenoxyacetic acid. For example, similar compounds like ethyl 2-(2,4-dimethylphenoxy)acetate are synthesized via refluxing with a strong base (e.g., sulfuric acid) in methanol, followed by precipitation in ice water and recrystallization from ethanol . Adjustments may be needed based on substituent effects; electron-donating groups (e.g., methyl) reduce acidity, necessitating harsher conditions (e.g., prolonged reflux) .

Q. How is structural characterization performed for this compound?

X-ray crystallography using programs like SHELXL or SHELXTL is standard for determining crystal structures. ORTEP-III with a graphical interface aids in visualizing molecular geometry . For non-crystalline samples, FTIR and GC-MS are used to confirm functional groups and molecular weight, as demonstrated in analyses of ethyl acetate derivatives .

Q. What purification methods are effective for this compound?

Recrystallization from ethanol is common for phenoxyacetate esters. pH-controlled precipitation (pH 5–6) improves yields by avoiding salt formation in basic/acidic media, as shown in analogous syntheses . Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended for impurities with similar polarity.

Q. What safety precautions are required during handling?

Chlorinated phenoxy derivatives require gloves, goggles, and fume hoods due to potential toxicity. Storage at –20°C in airtight containers prevents degradation . MedChemExpress guidelines emphasize validating stability under experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yield scenarios?

Electron-donating substituents (e.g., methyl) reduce electrophilicity, slowing esterification. Kinetic studies suggest increasing reaction temperature (e.g., 80–100°C) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Monitoring via TLC or HPLC ensures reaction completion.

Q. How to resolve contradictions in crystallographic data?

Discrepancies in bond lengths/angles may arise from torsional flexibility or solvent effects. Refinement using SHELXL with TWIN/BASF commands can model twinning or disorder. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformers .

Q. What analytical strategies distinguish isomeric byproducts?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) separates isomers. GC-MS fragmentation patterns (e.g., m/z ratios of chloro-methylphenoxy fragments) provide additional confirmation . For enantiomers, chiral columns (e.g., Chiralpak IA) or NMR chiral shift reagents are effective .

Q. How to address instability during long-term storage?

Degradation via hydrolysis or oxidation is mitigated by adding stabilizers (e.g., BHT for radical scavenging) and storing under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life, as per ICH guidelines .

Q. What computational methods predict reactivity or biological activity?

DFT calculations (e.g., Gaussian 16) model reaction pathways, such as nucleophilic acyl substitution. QSAR models using descriptors like logP and Hammett constants (σ⁺) correlate substituents with bioactivity, aiding in lead optimization .

Q. How to troubleshoot inconsistent bioassay results?

Contradictions may arise from impurity interference or solvent residues. Purify the compound via preparative HPLC and verify purity (>98%) by LC-MS. Control experiments with ethyl acetate (vehicle) and reference standards (e.g., chlorophenoxy analogs) isolate compound-specific effects .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .
  • Data Validation : Cross-check crystallographic data with Cambridge Structural Database entries for analogous compounds .
  • Safety Compliance : Follow OSHA guidelines for chlorinated compound disposal (e.g., incineration with scrubbing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.